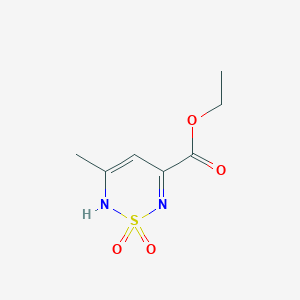

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The production process would typically involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a basic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Appearance : Typically presented as a solid or crystalline form.

- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Medicinal Chemistry

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is being investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-methyl-1,1-dioxo can exhibit antimicrobial properties. A study demonstrated that derivatives of thiadiazine compounds have shown efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. This suggests a promising avenue for further research into its use as an adjunct therapy in oncology .

Biochemical Research

Ethyl 5-methyl-1,1-dioxo has applications in proteomics and biochemical assays:

Proteomics Applications

Due to its ability to interact with proteins and enzymes, this compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent for labeling proteins in various analytical techniques such as mass spectrometry .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes linked to metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, offering insights into its anti-inflammatory properties .

Table 1: Summary of Research Findings

Case Study Example: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of ethyl 5-methyl-1,1-dioxo and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .

Wirkmechanismus

The mechanism of action of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate: C7H10N2O4S

This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its applications in research, particularly in proteomics, highlight its importance in scientific studies .

Biologische Aktivität

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate (CAS Number: 5863-20-7) is a compound belonging to the thiadiazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 218.23 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 99–101 °C

Synthesis

The synthesis of thiadiazine derivatives typically involves the reaction of sulfamides with carbonyl compounds under acidic or basic conditions. This compound can be synthesized through a multi-step process that includes condensation reactions and functional group modifications .

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit modest antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest potential efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

Cannabinoid Receptor Activity

A subclass of thiadiazines has been studied for their interaction with cannabinoid receptors. Some derivatives have shown agonist and antagonist activities at cannabinoid receptors (CB receptors), which are crucial in pain management and neuroprotection. This compound may exhibit similar properties based on its structural analogs .

Other Biological Effects

Thiadiazine derivatives have demonstrated a range of biological effects including:

- Smooth Muscle Relaxation : Some compounds within this class have shown the ability to induce relaxation in smooth muscle tissues.

- Sedative Effects : Preliminary studies indicate potential sedative properties that could be explored for therapeutic use in anxiety disorders .

Study on Cannabinoid-Like Activity

In a study evaluating the biological activity of various thiadiazine derivatives, it was found that certain compounds acted as cannabinoid agonists with varying potencies compared to established cannabinoids like WIN 55,212-2. Although this compound was not specifically mentioned as a potent agonist or antagonist, its structural similarity suggests potential for similar activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of thiadiazines were tested against clinical isolates of bacteria. While specific results for ethyl 5-methyl derivative were not highlighted, the overall findings support the need for further exploration into its antimicrobial efficacy .

Data Table

Eigenschaften

IUPAC Name |

ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZWOGEBQAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NS(=O)(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594737 | |

| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-20-7 | |

| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.